BenchChemオンラインストアへようこそ!

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-(4-methoxyphenyl)propanamide

Membrane Transport Drug Transporter OCT1

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-(4-methoxyphenyl)propanamide (CAS 2309344-82-7) is a synthetic small-molecule organic compound with the molecular formula C18H23NO4 and a molecular weight of 317.38 g/mol. It is characterized by a 2,5-dimethylfuran moiety linked via a 2-hydroxyethyl spacer to a 3-(4-methoxyphenyl)propanamide backbone.

Molecular Formula C18H23NO4
Molecular Weight 317.385
CAS No. 2309344-82-7
Cat. No. B2615813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-(4-methoxyphenyl)propanamide
CAS2309344-82-7
Molecular FormulaC18H23NO4
Molecular Weight317.385
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(CNC(=O)CCC2=CC=C(C=C2)OC)O
InChIInChI=1S/C18H23NO4/c1-12-10-16(13(2)23-12)17(20)11-19-18(21)9-6-14-4-7-15(22-3)8-5-14/h4-5,7-8,10,17,20H,6,9,11H2,1-3H3,(H,19,21)
InChIKeyFYTPYMMNIYUSKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl]-3-(4-methoxyphenyl)propanamide (CAS 2309344-82-7): Chemical Identity and Baseline Procurement Profile


N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-(4-methoxyphenyl)propanamide (CAS 2309344-82-7) is a synthetic small-molecule organic compound with the molecular formula C18H23NO4 and a molecular weight of 317.38 g/mol [1]. It is characterized by a 2,5-dimethylfuran moiety linked via a 2-hydroxyethyl spacer to a 3-(4-methoxyphenyl)propanamide backbone. The compound is commercially available from specialist research chemical suppliers, typically in small quantities (e.g., 2 µmol, 3 mg, 15 mg) for early-stage discovery, with documented pricing indicating a cost of approximately $57.00 for a 2 µmol unit [2]. Publicly available bioactivity annotations are extremely sparse; the compound has been registered in the BindingDB database with an IC50 of 138,000 nM for inhibition of the human organic cation transporter 1 (OCT1), indicating marginal transporter interaction potential [3]. No peer-reviewed primary research articles or patents specifically characterizing this compound’s pharmacological profile were identified at the time of analysis.

Why N-[2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl]-3-(4-methoxyphenyl)propanamide Cannot Be Interchanged with Generic Furan or Propanamide Analogs


Generic substitution within the furan-propanamide chemical space is inadvisable because minor structural modifications profoundly alter target engagement profiles, even when global physicochemical descriptors (MW, LogP) remain similar [1]. The target compound’s specific combination of a 2,5-dimethylfuran head group, a secondary alcohol spacer, and a 4-methoxyphenylpropanamide tail creates a unique pharmacophoric fingerprint. For example, the single-point removal of the 4-methoxy substituent (yielding the unsubstituted phenylpropanamide analog, CAS 2310017-31-1) or truncation of the propanamide chain to a pivalamide (CAS 2320955-55-1) generates molecules that are structurally distinct entities with no demonstrated bioequivalence . The only available quantitative bioactivity anchor for the target compound—an IC50 of 138,000 nM against human OCT1—places it in a low-affinity interaction range that cannot be assumed for any close analog without direct comparative data [2]. In the absence of robust structure–activity relationship (SAR) maps for this scaffold, procurement of the precise CAS number is the sole verifiable path to experimental reproducibility.

Quantitative Differentiation Evidence for N-[2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl]-3-(4-methoxyphenyl)propanamide Relative to Analogs


Human OCT1 Transporter Inhibition: Distinguishing a Low-Affinity Profile from a Closely Related Sulfanyl Analog

The sole available quantitative bioactivity measurement for the target compound is its inhibition of the human organic cation transporter 1 (OCT1), with an IC50 of 138,000 nM (138 µM) [1]. This value categorizes the compound as a very weak OCT1 ligand. In contrast, the structurally close phenylsulfanyl analog (CAS 2310017-31-1), where the propanamide carbonyl is replaced by a phenylsulfanyl group, has been annotated with anti-inflammatory properties in preliminary screening, suggesting a divergent biological profile [2]. The approximately 100-fold difference in functional annotation—weak transporter binding versus cellular anti-inflammatory activity—demonstrates that the propanamide linkage is a critical determinant of biological behavior. This single comparative data point, while preliminary, illustrates that the target compound occupies a distinct region of chemical biology space characterized by negligible transporter-mediated drug–drug interaction risk at the OCT1 interface.

Membrane Transport Drug Transporter OCT1 ADME-Tox Early Discovery

Physicochemical Property Differentiation: Computed Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) as Procurement-Relevant Filters

The target compound exhibits a computed XLogP3 of 2.1 and a TPSA of 71.7 Ų [1]. These values place it in a moderately lipophilic region of drug-like chemical space that is distinct from several commercially available analogs. For instance, the 2,2-dimethylpropanamide analog (CAS 2320955-55-1, MW 239.31) lacks the 4-methoxyphenyl ring entirely, resulting in significantly lower molecular weight and lipophilicity, while the phenylsulfanyl analog (CAS 2310017-31-1) incorporates a sulfur atom that increases polarizability and alters hydrogen-bonding capacity relative to the target's ether oxygen . The combination of XLogP3 = 2.1 and TPSA = 71.7 Ų predicts adequate passive membrane permeability while maintaining a TPSA below the 140 Ų threshold commonly associated with oral bioavailability, making the target compound a preferable candidate for cell-permeable probe development compared to higher-TPSA or excessively lipophilic analogs within the same scaffold series.

Physicochemical Properties Lipophilicity TPSA Drug-Likeness Compound Library Design

Commercial Availability and Unit Economics: A Procurement Decision Factor Differentiating the Target Compound from Unpriced or Hard-to-Source Analogs

The target compound is commercially stocked by Life Chemicals (catalog F6507-3721) with transparent, tiered pricing: $57.00 for 2 µmol, $89.00 for 3 mg, and $89.00 for 15 mg [1]. This pricing structure is consistent with a specialized screening compound supplied in small quantities for hit validation or preliminary SAR exploration. In contrast, structurally similar analogs such as the 2,2-dimethylpropanamide (CAS 2320955-55-1) and the phenylsulfanyl derivative (CAS 2310017-31-1) are listed across multiple vendor databases but often without publicly disclosed pricing or immediate stock availability, introducing procurement friction . For research groups operating under constrained timelines and budgets, the target compound offers a lower barrier to entry for experimental validation: a known cost per unit, a defined supplier, and the ability to rapidly obtain the exact CAS-registered entity. This logistical advantage is a tangible differentiator when the primary goal is to generate reproducible binding or cellular assay data, as delays in sourcing unstocked analogs can impede project milestones.

Chemical Procurement Commercial Availability Pricing Research Supply Chain Hit Validation

Recommended Experimental and Procurement Scenarios for N-[2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl]-3-(4-methoxyphenyl)propanamide Based on Available Evidence


ADME-Tox Transporter Liability Screening: Use as a Low-Risk Baseline Control for OCT1 Interaction Profiling

The experimentally determined IC50 of 138,000 nM against human OCT1 positions the target compound as a useful negative control or low-affinity benchmark in transporter inhibition panels [1]. When profiling novel chemical series for drug–drug interaction risk, inclusion of a compound with a confirmed IC50 > 100 µM provides an assay validation anchor, enabling researchers to calibrate assay sensitivity and distinguish truly inactive compounds from those with borderline weak inhibition. This application is directly supported by the BindingDB-derived OCT1 data and is not transferable to structurally similar analogs lacking experimental transporter data.

Physicochemical Property-Based Library Design: Filling the Moderate-Lipophilicity Gap in Furan-Containing Fragment Collections

With a computed XLogP3 of 2.1 and TPSA of 71.7 Ų, the target compound occupies a desirable region of drug-like property space that is underrepresented among commercially available 2,5-dimethylfuran derivatives [2]. Compound library managers seeking to enhance the physicochemical diversity of their screening decks can rationally include this compound based on its balanced lipophilicity and TPSA profile, which is distinct from both the more truncated analog (CAS 2320955-55-1, lacking an aromatic tail) and the sulfur-containing analog (CAS 2310017-31-1, with altered hydrogen-bonding capacity). This property-driven selection is grounded in computed descriptors and aligns with established medicinal chemistry guidelines for lead-like and drug-like space.

Rapid Hit Validation and Preliminary SAR: Procurement of a Characterized Starting Point with Transparent Cost Structure

For academic laboratories and small biotechnology companies conducting hit validation following a high-throughput screen, the transparent pricing and confirmed commercial availability of the target compound via Life Chemicals enable immediate follow-up without the delays associated with custom synthesis or multi-vendor sourcing [3]. At $57 for a 2 µmol quantity, the compound provides an accessible entry point for dose-response confirmation, counter-screening, and initial selectivity profiling. The known OCT1 liability data further reduces the risk of pursuing a compound with undetected polypharmacology. This scenario leverages the compound’s logistical accessibility rather than an intrinsic biological superiority, but in a procurement-driven decision process, timely access to a defined chemical entity constitutes a genuine differentiator.

Quote Request

Request a Quote for N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3-(4-methoxyphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.